Antibacterial protein 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MEKIANAVKSAIEAGQNQDWTKLGTSILDIVSNGVTELSKIFGF |
Origin of Product |
United States |
Discovery, Identification, and Foundational Characterization of Antibacterial Protein 2
Initial Discovery and Isolation from Microbial Sources
Identification in Staphylococcus Species
Antibacterial protein 2 has been identified in several species of Staphylococcus, highlighting its potential role in the microbial ecosystem of the skin and other environments. Research has pointed to its presence in Staphylococcus epidermidis, a common commensal bacterium on human skin, and Staphylococcus haemolyticus. mdpi.comnih.govjustia.com Furthermore, studies involving metagenomic analysis of teat apex microbiomes in cattle have detected the gene encoding for this compound, suggesting its presence within the staphylococcal populations in that niche, which can include Staphylococcus aureus and non-aureus staphylococci like Staphylococcus chromogenes. nih.govresearchgate.net
In a study comparing a clinical isolate (983) and a commensal strain (ATCC12228) of S. epidermidis, this compound was specifically identified in the clinical strain. mdpi.comnih.gov This suggests potential differences in the protein expression profiles between different strains of the same species, which may relate to their specific ecological roles or pathogenic potential.
Association with Bacterial Extracellular Vesicles (EVs)
A significant aspect of the discovery of this compound is its association with bacterial extracellular vesicles (EVs). mdpi.comnih.gov EVs are nano-sized, spherical structures enclosed by a lipid bilayer that are released by bacteria. nih.gov These vesicles are crucial for various bacterial processes, including communication, competition, and interaction with the host. nih.govvideleaf.com
In Staphylococcus epidermidis, particularly the clinical strain 983, this compound has been identified as a component of its EVs. mdpi.comnih.govvideleaf.com This discovery suggests that S. epidermidis may transport this protein to its surroundings, potentially influencing other bacteria or host cells. The EVs from the clinical strain 983 were found to have an average size of 56.27 nm. mdpi.comnih.gov The packaging of this compound within EVs could protect it from degradation in the extracellular environment and facilitate its delivery to target cells.
Proteomic and Genomic Approaches for Characterization
Application of Liquid Chromatography–Mass Spectrometry (LC–MS/MS) in Protein Identification
The identification of this compound, particularly within the complex protein milieu of bacterial extracellular vesicles, has been heavily reliant on advanced proteomic techniques. Liquid chromatography–mass spectrometry (LC–MS/MS) has been a key technology in this endeavor. mdpi.comnih.gov
In a notable study, researchers utilized LC-MS/MS to analyze the protein content of EVs isolated from two different strains of Staphylococcus epidermidis. mdpi.comnih.gov This powerful analytical method allowed for the separation and identification of a multitude of proteins, including the exclusive detection of this compound in the EVs of the clinical strain 983. mdpi.comnih.govvideleaf.com The process involves the enzymatic digestion of proteins into smaller peptides, which are then separated by liquid chromatography and subsequently analyzed by mass spectrometry to determine their amino acid sequence, leading to the identification of the original proteins. researchgate.net
Gene Ontology and Functional Enrichment Analysis of Associated Proteins
To understand the potential biological roles of the proteins identified alongside this compound in Staphylococcus epidermidis EVs, researchers have employed Gene Ontology (GO) and functional enrichment analysis. mdpi.comnih.gov GO analysis provides a framework for the functional annotation of genes and proteins, categorizing them based on their associated biological processes, molecular functions, and cellular components.
In the analysis of S. epidermidis EVs, proteins were assigned to functional categories using tools like the EggNOG program. mdpi.comnih.gov This revealed that the EVs from the clinical strain 983, which contained this compound, had a higher abundance of proteins with unknown functions compared to the commensal strain ATCC12228. mdpi.com The GO analysis also highlighted shared biological processes between the vesicles of both strains, while also identifying exclusive processes for each. For instance, the EVs from the clinical strain 983 showed enrichment in proteins related to pathogenesis. mdpi.com
Metagenomic Detection of this compound Encoding Genes
Metagenomics, the study of genetic material recovered directly from environmental samples, has provided insights into the prevalence and distribution of the gene encoding this compound. nih.govresearchgate.net This approach allows for the analysis of the collective genomes of a microbial community without the need for culturing individual species.
A study investigating the teat apex metagenome of dairy cows utilized shotgun metagenomics to identify genes associated with intramammary infections caused by Staphylococcus aureus. nih.gov In this research, sequence reads were aligned to the Data Repository of Antimicrobial Peptides (DRAMP) protein database to identify genes encoding for antimicrobial peptides. nih.govresearchgate.net The gene for this compound was detected in 3.3% of the 839 samples analyzed, indicating its presence within the teat microbiome. nih.govresearchgate.net This metagenomic detection underscores the widespread nature of this gene in environments colonized by staphylococci.
Analysis of "this compound" Reveals Ambiguity in Nomenclature
Initial research into the chemical compound specified as "this compound" has revealed that this designation is not unique to a single, universally recognized protein. Instead, it appears to be a descriptor that has been applied to different antibacterial proteins across various research contexts. This lack of a standardized nomenclature makes it impossible to provide a focused and scientifically accurate article on a single entity as requested.
For instance, the UniProt database, a comprehensive resource for protein sequence and annotation data, lists an "this compound" from the bacterium Staphylococcus haemolyticus uniprot.org. This protein is also referred to as Gonococcal growth inhibitor II and belongs to the staphylococcal hemolytic protein family uniprot.org. It has been noted for its hemolytic activity and its ability to inhibit the growth of gonococci uniprot.org.
Conversely, the term "this compound" has also been used in proteomic analyses of extracellular vesicles from different strains of Staphylococcus epidermidis nih.govresearchgate.netmdpi.com. In these studies, the protein was identified as part of the cargo of these vesicles, but it is distinct from the one identified in Staphylococcus haemolyticus.
Furthermore, a broader search for antibacterial proteins reveals large, well-characterized families of these molecules, such as the BPI fold-containing (BPIF) protein family wikipedia.orgmaayanlab.cloudbohrium.comportlandpress.com. One prominent member of this family is BPIFA1 (BPI fold-containing family A member 1), also known as SPLUNC1 maayanlab.cloudbohrium.comatsjournals.orgresearchgate.net. This protein is abundant in the respiratory tract and plays a crucial role in the innate immune system by exhibiting antimicrobial, surfactant, and immunomodulatory properties bohrium.comatsjournals.org. While BPIFA1 is a significant antibacterial protein, it is not formally designated as "this compound."
Given the multiple, distinct proteins that have been referred to as "this compound," and the existence of major antibacterial protein families with different naming conventions, creating a scientifically rigorous article on a single "this compound" is not feasible. To proceed, a more specific identifier for the protein of interest would be required, such as a specific UniProt accession number or the name of the organism from which it is derived. Without this clarification, any attempt to generate the requested article would be based on an ambiguous subject and would not meet the standards of scientific accuracy.
Therefore, the requested article focusing solely on "this compound" cannot be generated at this time due to the non-specific nature of the provided subject name.
Molecular Biology and Genetics of Antibacterial Protein 2
Gene Localization and Genomic Architecture
The gene encoding Antibacterial protein 2 in Staphylococcus species is designated as hld, which stands for delta-hemolysin (B12779656). embopress.orgnih.govuniprot.orguniprot.org In the well-studied model organism Staphylococcus aureus, the hld gene is uniquely located within the coding sequence of RNAIII, the effector molecule of the accessory gene regulator (agr) quorum-sensing system. asm.orgelifesciences.orgelifesciences.org This genomic arrangement intrinsically links the expression of delta-hemolysin to the master regulatory network controlling virulence in staphylococci.
While the precise chromosomal location and detailed genomic architecture of the hld gene in Staphylococcus haemolyticus are not as extensively characterized as in S. aureus, comparative genomic studies suggest a high degree of conservation of the agr locus across the Staphylococcus genus. nih.gov It is therefore highly probable that the hld gene in S. haemolyticus is also situated within an agr locus, likely as part of a polycistronic transcript that includes other virulence factors. The genome of S. haemolyticus is known for its plasticity, featuring a significant number of insertion sequences and mobile genetic elements, which can contribute to the rearrangement and evolution of virulence-associated genes. nih.govfrontiersin.orgnih.gov
Table 1: Genomic Features of the hld Gene in Staphylococci
| Feature | Description | Source |
| Gene Name | hld | embopress.orgnih.gov |
| Protein Product | Delta-hemolysin (this compound) | uniprot.orguniprot.org |
| Typical Location | Within the agr locus, often embedded in the RNAIII transcript | asm.orgelifesciences.orgelifesciences.org |
| Genomic Context | Part of a key virulence regulatory system | oup.com |
Note: The detailed genomic context in S. haemolyticus is inferred from studies in S. aureus due to the high conservation of the agr locus.
Transcriptional and Translational Regulatory Mechanisms
The expression of the hld gene is intricately regulated, primarily through the agr quorum-sensing system, which responds to bacterial population density. elifesciences.orgelifesciences.orgfrontiersin.org
Environmental and Physiological Factors Influencing Gene Expression
The expression of virulence factors in staphylococci, including hemolysins, is influenced by a variety of environmental and physiological cues. While specific studies on the environmental regulation of this compound in S. haemolyticus are limited, general principles of staphylococcal gene regulation can be inferred. Key factors include:
Bacterial growth phase: The agr system is typically activated during the post-exponential growth phase, leading to the upregulation of secreted virulence factors like delta-hemolysin. oup.com
Nutrient availability: The availability of nutrients can modulate the activity of global regulators that, in turn, affect virulence gene expression. acs.org
Temperature: Temperature is a critical environmental signal for many pathogenic bacteria, influencing the expression of virulence-associated genes. nih.govresearchgate.net
Presence of host factors: Interaction with host cells and their components can trigger specific gene expression programs in bacteria, including the production of toxins. frontiersin.org
Identification of Regulatory Elements and Transcription Factors
The primary regulatory circuit controlling hld expression is the agr two-component system. This system consists of:
AgrC: A sensor histidine kinase that detects an autoinducing peptide (AIP).
AgrA: A response regulator that, upon phosphorylation by AgrC, activates the transcription of RNAII and RNAIII from the P2 and P3 promoters, respectively. elifesciences.orgelifesciences.orgoup.com
Since the hld gene is embedded within the RNAIII transcript, its expression is directly dependent on the activity of the P3 promoter. Therefore, AgrA acts as a key transcription factor for hld. The RNAIII molecule itself is a major effector of the agr system, acting as a regulatory RNA that controls the translation of numerous other virulence factors. frontiersin.orgd-nb.info The regulation of the agr system itself is complex and can be influenced by other global regulators in response to various environmental signals. acs.org
Genetic Polymorphisms and Strain-Specific Variants
Staphylococcus haemolyticus is known for its significant genomic plasticity and high degree of genetic diversity among clinical isolates. nih.govfrontiersin.orgnih.gov This variability is driven by mobile genetic elements, such as insertion sequences, which are abundant in the S. haemolyticus genome. nih.gov While comprehensive studies specifically detailing polymorphisms and strain-specific variants of the hld gene in S. haemolyticus are not widely available, comparative genomic analyses of clinical and commensal isolates have revealed variations in the presence and sequence of virulence-associated genes. nih.govfrontiersin.orgresearchgate.net
A study on various staphylococcal species detected the hld gene in a significant proportion of coagulase-negative staphylococci, including S. haemolyticus. nih.gov Another study identified different alleles for the hld gene across various bacterial species, suggesting that genetic variation within this gene is common. jptcp.com Given the high rate of recombination and the presence of mobile genetic elements in S. haemolyticus, it is expected that the hld gene may exhibit sequence variations among different strains, potentially impacting the protein's activity and contribution to virulence.
Phylogenetic Analysis and Evolutionary Divergence
This compound belongs to the staphylococcal delta-hemolysin family of toxins. nih.govuniprot.org These are small, amphipathic peptides with a broad range of cytolytic activities. wikipedia.orgebi.ac.ukscirp.org Phylogenetic analyses of staphylococcal species have shown the presence of an agr-related locus in all species examined, suggesting an ancient origin for this regulatory system and its associated toxins. nih.gov
The delta-hemolysin family is part of the larger group of phenol-soluble modulins (PSMs), which are important virulence factors in staphylococci. wikipedia.orgfrontiersin.org The evolution of these toxins is likely driven by the selective pressures encountered during host colonization and infection. The presence of the hld gene in both coagulase-positive and coagulase-negative staphylococci indicates its fundamental role in the biology of this genus. nih.govnih.gov While antigenically distinct from the delta-toxin of S. aureus, the gonococcal growth inhibitor from S. haemolyticus shares functional properties, suggesting a divergent evolutionary path from a common ancestor. nih.gov The diversification of these toxins within the staphylococcal lineage likely reflects adaptation to different host niches and immune pressures.
Table 2: Phylogenetic Context of this compound
| Taxonomic Level | Classification | Source |
| Protein Family | Staphylococcal hemolytic protein family (Delta-hemolysin family) | nih.govuniprot.org |
| Superfamily | Phenol-soluble modulins (PSMs) | wikipedia.orgfrontiersin.org |
| Related Toxins | Delta-hemolysin of Staphylococcus aureus | nih.govebi.ac.uk |
| Evolutionary Driver | Host-pathogen interactions and immune evasion | nih.govfrontiersin.org |
Structural Biology and Mechanistic Elucidation of Antibacterial Protein 2 Function
Advanced Structural Determination Methodologies
The precise atomic arrangement and conformational behavior of HD5 have been elucidated through a combination of high-resolution imaging and spectroscopic techniques. These methods have revealed that HD5 adopts a characteristic three-stranded β-sheet structure, stabilized by three intramolecular disulfide bonds (Cys3–Cys31, Cys5–Cys20, and Cys10–Cys30). acs.orgnih.gov This compact fold is essential for its stability and antimicrobial function. acs.org
X-ray crystallography has been instrumental in determining the high-resolution structure of HD5. These studies have shown that, like other human α-defensins, HD5 readily forms dimers in its crystalline state. rcsb.orgnih.govnih.gov This dimerization is a key feature of its structure, with hydrophobicity at the dimer interface playing a crucial role in its function. rcsb.org The crystal structure reveals a distinct distribution of charged residues on the molecular surface, which is thought to contribute to its potent bactericidal activity. rcsb.orgnih.gov
Cryo-electron microscopy (Cryo-EM) has also been employed to study HD5, notably to visualize its interaction with viral capsids. A subnanometer resolution (8.0 Å) cryo-EM structure of HD5 in complex with an adenovirus chimera has been determined, providing insights into how this peptide can neutralize non-enveloped viruses by stabilizing the capsid structure. pdbj.org
| PDB ID | Resolution (Å) | Method | Key Findings | Reference |
|---|---|---|---|---|
| 1ZMP | 1.65 | X-RAY DIFFRACTION | Revealed the characteristic dimer formation of human α-defensins. | rcsb.org |
| 4E83 | 1.90 | X-RAY DIFFRACTION | Structure of a Leu29NLe mutant, highlighting the role of hydrophobicity at the dimer interface for bactericidal activity. | rcsb.org |
Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed information about the structure and dynamics of HD5 in solution. The NMR solution structure confirmed the three-stranded β-sheet fold observed in crystal structures. nih.govacs.org NMR studies have been pivotal in understanding the oligomerization state of HD5 under varying conditions. acs.orgnih.gov These experiments demonstrate that the oligomerization of HD5 is pH-dependent; it exists as a dimer at acidic pH (pH 4.0) and can form tetramers at neutral pH (pH 7.0). acs.orgnih.gov
Relaxation and exchange broadening experiments using NMR have identified specific residues (Val19-Cys20-Glu21) as contributing to the dimer interface in solution. nih.govnih.gov Furthermore, NMR data shows that the reduced form of the peptide, lacking the disulfide bonds, is unfolded, underscoring the critical role of the disulfide array in maintaining the functional, folded structure of HD5. nih.govacs.org
Molecular Mechanism of Action
The bactericidal activity of HD5 is a multi-step process that involves initial interactions with the bacterial surface, followed by disruption of cellular integrity and vital processes. pnas.orgproquest.com Its cationic and amphipathic nature allows it to effectively target and compromise bacterial defenses. acs.org
The primary target of HD5 is the bacterial cell membrane. proquest.comacs.org In Gram-negative bacteria, the initial interaction is with the lipopolysaccharide (LPS) layer of the outer membrane. mdpi.comnih.govnih.gov Molecular dynamics simulations have shown that the positively charged arginine residues of HD5, particularly Arg13 and Arg32, are key for binding to the negatively charged components of LPS, such as 3-deoxy-d-manno-octulosonic acid (KDO) and lipid A headgroups. mdpi.comnih.govnih.gov This electrostatic interaction is crucial for adhering the peptide to the bacterial surface. nih.gov Following this initial binding, HD5 disrupts and permeates the bacterial membrane. proquest.comnih.gov While membrane disruption is a well-established mechanism, some evidence also points to potential intracellular targets. One study suggested that after membrane translocation, HD5 might engage with the 70S ribosome, thereby inhibiting protein synthesis. pnas.org
The interaction of HD5 with the bacterial membrane leads to profound physiological consequences. The formation of pores in the membrane disrupts the electrochemical gradients essential for cellular life. nih.gov This permeabilization leads to the leakage of intracellular contents and the breakdown of the proton-motive force, which powers processes like ATP synthesis and nutrient transport. nih.govresearchgate.net
At non-permeabilizing concentrations, some defensins have been shown to inhibit the plasma membrane H+-ATPase. nih.gov This inhibition disrupts the proton gradient, leading to cytosolic acidification and a cascade of events culminating in cell death. nih.gov By targeting fundamental components like the cell membrane and potentially intracellular machinery like ribosomes, HD5 effectively shuts down critical bacterial physiological pathways. pnas.orgnih.gov
HD5 is a bactericidal peptide, meaning it actively kills bacteria rather than merely inhibiting their growth. nih.gov Treatment of Gram-negative bacteria like Escherichia coli with HD5 leads to distinct and dramatic morphological changes. acs.org These include the formation of blebs, which are protrusions of the cell membrane, as well as cellular elongation and clumping. acs.org The potent membrane-disrupting activity of HD5 ultimately leads to the loss of membrane integrity and cell lysis. wikipedia.org The process involves the peptide inserting into the membrane and forming water-filled pores, a mechanism that has been supported by molecular dynamics simulations showing arginine residues dragging charged lipid headgroups into the hydrophobic membrane core. nih.gov This direct physical disruption of the bacterial cell envelope is the ultimate cause of cell death. wikipedia.org
Functional Domains and Critical Residues within Antibacterial Protein 2
The antibacterial activity of High-Mobility Group Box 2 (HMGB2) is primarily attributed to specific regions within its structure known as functional domains. Research has demonstrated that the protein's ability to inhibit bacterial growth is not a generalized effect of the entire molecule but is instead localized to its DNA-binding domains. nih.govnih.gov
HMGB2 is a member of the HMG protein superfamily and is characterized by the presence of two such DNA-binding domains, referred to as HMG box A and HMG box B. nih.govnih.gov These domains are highly conserved and are connected by a flexible linker. In addition to the two HMG boxes, the protein also possesses an acidic C-terminal tail. nih.gov
Studies involving the recombinant expression and analysis of different parts of the HMGB2 protein have elucidated the roles of these domains in its antibacterial function. It has been shown that both HMG box A and HMG box B are essential for the protein's antibiotic activity. nih.govfrontiersin.org In contrast, the acidic C-terminal tail does not appear to be critical for this particular function.
Below is a summary of the functional domains of HMGB2 and their role in its antibacterial activity:
| Functional Domain | Approximate Location (Human HMGB2) | Role in Antibacterial Function |
| HMG box A | Residues 9-79 | Crucial for antibacterial activity |
| HMG box B | Residues 95-163 | Crucial for antibacterial activity |
| Acidic C-terminal tail | C-terminus | Not essential for antibacterial activity |
Biological Roles and Ecological Significance of Antibacterial Protein 2
Contribution to Inter-Bacterial Competition and Cooperation
Antibacterial proteins are pivotal in shaping the composition and dynamics of microbial communities. Within complex environments, bacteria are in constant competition for limited space and nutrients. nih.gov This competition drives the evolution of various strategies to inhibit or kill neighboring microbes, thereby influencing population balances. nih.gov Many bacteria employ active mechanisms, such as the production of antimicrobial compounds, to gain a competitive advantage. nih.gov
The secretion of antibacterial toxins is a widespread strategy. Gram-negative bacteria often utilize Type Six Secretion Systems (T6SSs) as a contact-dependent mechanism to deliver effector proteins and toxins directly into competing bacterial cells. asm.org Similarly, some Bacillota use the Type VIIb secretion system (T7SSb) for bacterial antagonism, secreting large, polymorphic antibacterial toxins that target closely related strains. nih.gov The production of these antibacterial molecules can determine the fitness of a bacterial strain within a polymicrobial niche, aiding in its colonization and survival. asm.org
Computational models have shown that in a competitive relationship between an antibiotic-sensitive and an antibiotic-resistant species, the presence of an external antibiotic favors the growth of the resistant species by suppressing its competitor. eurekalert.orgsciencedaily.com Conversely, in a cooperative or mutualistic relationship, the suppression of the sensitive species by an antibiotic can indirectly harm the resistant species due to their interdependence. eurekalert.orgsciencedaily.com These interactions highlight how the production of and resistance to antibacterial compounds are critical factors that structure microbial ecosystems. eurekalert.orgsciencedaily.com
Table 1: Mechanisms of Inter-Bacterial Competition
| Mechanism | Description | Example Organisms |
| Toxin Secretion (T6SS) | A contact-dependent system in Gram-negative bacteria that injects effector toxins into rival cells. asm.org | Yersinia pestis asm.org |
| Toxin Secretion (T7SSb) | Used by Bacillota to secrete antibacterial toxins that target closely related bacterial strains. nih.gov | Staphylococcus aureus, Streptococcus intermedius nih.gov |
| Nutrient Sequestration | Bacteria secrete molecules like siderophores to bind and sequester essential nutrients, such as iron, making them unavailable to competitors. asm.org | Pseudomonas aeruginosa, Burkholderia cenocepacia asm.org |
| Lysis of Competitors | Secretion of antimicrobial peptides that cause the lysis and death of competing bacterial cells. asm.org | Staphylococcus lugdunensis secreting lugdunin. asm.org |
Bacteria release lipid bilayer structures known as bacterial extracellular vesicles (BEVs) into their environment. nih.govfrontiersin.org These vesicles, typically ranging from 20 to 400 nanometers in diameter, are produced by both Gram-negative and Gram-positive bacteria and serve as a key mechanism for intercellular communication. nih.govfrontiersin.org BEVs are packaged with a diverse array of cargo, including proteins, nucleic acids, and virulence factors, which can be transferred to other bacteria or host cells. frontiersin.orguit.no
In pathogenic bacteria, BEVs can deliver virulence factors that damage host tissues or modulate immune responses. nih.gov The composition of the BEV proteome can be influenced by environmental conditions, such as the presence of antibiotics. uit.no For instance, exposure to sub-inhibitory concentrations of vancomycin (B549263) can alter the protein profile of BEVs from MRSA, increasing the expression of proteins involved in colonization and antibiotic resistance. uit.no This demonstrates that BEVs are a dynamic system for delivering functional proteins that mediate bacterial interactions and survival.
Table 2: Characteristics of Bacterial Extracellular Vesicles (BEVs)
| Characteristic | Description |
| Structure | Lipid bilayer-enclosed spherical particles, typically 20-400 nm in diameter. nih.govfrontiersin.org |
| Origin | Released from the cell membrane of both Gram-positive and Gram-negative bacteria. frontiersin.org |
| Cargo | Contain a variety of bioactive molecules, including proteins (e.g., toxins, enzymes), nucleic acids (mRNA, sRNA), and lipids. frontiersin.orguit.no |
| Functions | Mediate intercellular communication, horizontal gene transfer, delivery of virulence factors, and modulation of host immune responses. nih.govfrontiersin.org |
Involvement in Host-Microbe Interplay
Antibacterial proteins, such as cathelicidins and defensins, are crucial components of the skin's innate immune system. nih.govnih.gov Produced by keratinocytes, sebocytes, and immune cells like neutrophils, these antimicrobial peptides (AMPs) provide a first line of defense against invading pathogens. nih.govnih.gov Their function extends beyond direct killing of microbes; they are also significant signaling molecules that link the innate and adaptive immune systems. nih.govkarger.com
Upon skin injury or infection, the expression of certain AMPs is strongly induced. nih.govkarger.com These peptides can stimulate the production of proinflammatory cytokines and chemokines, attract immune cells such as neutrophils and mast cells to the site of inflammation, and promote angiogenesis and wound healing. nih.govkarger.com For example, the cathelicidin (B612621) peptide LL-37 can induce the expression of proinflammatory cytokines in keratinocytes and act as a chemoattractant for adaptive immune cells. nih.gov
The regulation of AMPs is complex and can be influenced by the type of immune response. In skin affected by Th2-dominant inflammation, such as atopic dermatitis, the expression of some AMPs may be suppressed by Th2 cytokines, potentially contributing to increased susceptibility to Staphylococcus aureus infections. bohrium.com Conversely, therapies that increase AMP expression can help reduce bacterial colonization and inflammation. bohrium.com This dual role as both direct antimicrobials and immunomodulators establishes these proteins as essential mediators of skin homeostasis and defense. nih.gov
Table 3: Immunomodulatory Functions of Antibacterial Proteins in Skin
| Function | Description | Key Molecules Involved |
| Chemotaxis | Attract immune cells like neutrophils, mast cells, and T cells to the site of infection or injury. nih.govkarger.com | Cathelicidin (LL-37) |
| Cytokine/Chemokine Induction | Stimulate skin cells (keratinocytes) and immune cells to produce signaling molecules that amplify the immune response. nih.govkarger.com | IL-1β, TNF-α, IL-8 |
| Inflammation Regulation | Participate in both the initiation and resolution of inflammation, contributing to host defense and subsequent tissue repair. nih.gov | Cathelicidins, Defensins |
| Wound Healing | Promote angiogenesis (formation of new blood vessels) and re-epithelialization of damaged skin. nih.gov | Cathelicidin (LL-37) |
The skin microbiota plays a vital role in maintaining health and protecting against pathogens. mdpi.com Commensal bacteria, such as Staphylococcus epidermidis, are key to this defense, coexisting with the host and actively contributing to immune homeostasis. mdpi.comfrontiersin.org S. epidermidis helps maintain the balance of the skin microbiome by producing its own antimicrobial substances that can inhibit the growth of potential pathogens, including Staphylococcus aureus. mdpi.comasm.org
Molecules produced by S. epidermidis, such as phenol-soluble modulins (PSMs), have direct antimicrobial activity against pathogens. nih.gov Furthermore, secreted small molecules from commensal S. epidermidis can disrupt the formation of biofilms by S. aureus, a critical virulence factor associated with chronic infections. asm.orgnih.gov This commensal-mediated defense is a crucial aspect of colonization resistance, where the resident microbiota prevents the establishment of pathogenic organisms. mdpi.com
The host immune system and the commensal microbiota exist in a symbiotic relationship. The host produces AMPs that help shape the microbial community, while commensals like S. epidermidis can in turn enhance host defense. nih.govmdpi.com For instance, S. epidermidis can induce the production of AMPs in nasal epithelial cells, further bolstering the barrier against pathogens. nih.gov This interplay ensures that the growth of potentially harmful bacteria is controlled, maintaining a healthy and stable microbial ecosystem on the skin. mdpi.comfrontiersin.org
Table 4: Interactions Between S. epidermidis and S. aureus
| Interaction Type | Mechanism | Outcome |
| Direct Inhibition | S. epidermidis produces antimicrobial peptides (e.g., phenol-soluble modulins) that kill S. aureus. nih.gov | Reduced colonization by S. aureus. |
| Biofilm Disruption | Secreted molecules from S. epidermidis interfere with S. aureus biofilm formation. asm.orgnih.gov | Decreased S. aureus virulence and persistence. |
| Virulence Modulation | Active components from S. epidermidis can reduce the hemolytic activity of S. aureus, a key pathogenic trait. nih.govacs.org | Attenuation of S. aureus pathogenicity. |
| Host Immune Priming | S. epidermidis can stimulate host cells to produce their own AMPs, enhancing overall defense. nih.gov | Strengthened innate immunity at the epithelial barrier. |
Staphylococcus aureus is a major pathogen responsible for intramammary infections (IMIs), or mastitis, in dairy cattle, leading to significant economic losses. frontiersin.orgnih.gov The pathogenesis of S. aureus in this context is complex, involving bacterial adherence to and invasion of mammary epithelial cells, which can lead to persistent and chronic infections that are often difficult to treat with antibiotics. frontiersin.orgnih.govmdpi.com
The ability of S. aureus to establish infection is influenced by a variety of virulence factors that allow it to evade the host's innate immune defenses, including antibacterial proteins in milk and mammary tissue. nih.gov The bacterium can become internalized within host cells, shielding it from both the immune system and antimicrobial agents. nih.govmdpi.com This intracellular survival is a key factor in the establishment of chronic, recurring infections. nih.gov
Animal models, such as the murine mastitis model, are used to study the efficacy of potential treatments and to understand the host-pathogen interactions during IMI. nih.gov The host's production of antibacterial proteins is a critical first-line defense against colonization of the mammary gland. However, S. aureus has evolved mechanisms to counteract these defenses, contributing to its success as a pathogen. nih.gov The interplay between host antibacterial proteins and bacterial virulence factors ultimately determines the outcome of the infection.
Table 5: Factors in S. aureus Intramammary Pathogenesis
| Factor | Role in Pathogenesis | Reference |
| Adhesion & Invasion | S. aureus adheres to and is internalized by mammary epithelial cells, evading host defenses. frontiersin.orgmdpi.com | Clumping Factor B (ClfB) mdpi.com |
| Intracellular Survival | Residing within host cells protects the bacteria from the immune system and antibiotics, leading to chronic infections. nih.gov | N/A |
| Biofilm Formation | Creates a protective matrix that renders antibiotic therapy ineffective and helps the bacteria persist in the host. nih.gov | N/A |
| Evasion of Immune System | Virulence factors help the pathogen resist clearance by the host's innate and adaptive immune responses. nih.gov | N/A |
Ecological Distribution and Niche Adaptation
The ecological footprint of Staphylococcus haemolyticus, the bacterium responsible for producing Antibacterial protein 2, is multifaceted, spanning a range of environments from commensal colonization of mammals to opportunistic infections and associations with plants. This distribution is indicative of the bacterium's remarkable adaptive capabilities, which are significantly influenced by its production of antimicrobial compounds.
S. haemolyticus is a prevalent member of the human skin flora, with its largest populations typically found in the axillae, perineum, and inguinal areas. wikipedia.orgresearchgate.net Beyond its commensal relationship with humans, it also colonizes primates and various domestic animals. wikipedia.org This widespread presence in mammalian hosts suggests a primary ecological niche closely associated with the skin microbiome.
Recent research has expanded the known habitats of this bacterium, revealing its existence as a plant endophyte. Strains of S. haemolyticus have been isolated from within surface-sterilized rice seeds, indicating a capacity to thrive in plant tissues. nih.gov This discovery highlights the bacterium's versatility and ability to adapt to vastly different biological environments, from animal skin to the internal tissues of plants.
The adaptation of S. haemolyticus to these diverse niches is largely attributed to its genomic plasticity. mdpi.com The bacterium's genome is known for frequent rearrangements, often facilitated by a high number of insertion sequences. wikipedia.org This genetic flexibility allows for the acquisition of traits that are advantageous in specific environments. For instance, clinical isolates from hospital settings frequently exhibit multi-drug resistance, a key adaptation for survival in environments with high antibiotic pressure. mdpi.comnih.gov In contrast, strains isolated from rice seeds have been found to possess a type II lanthipeptide cluster, suggesting an adaptation to the plant environment.
A crucial component of S. haemolyticus's adaptive strategy is its ability to engage in microbial competition through the secretion of various antimicrobial substances, including bacteriocins and biosurfactants. researchgate.netnih.gov this compound, also known as Gonococcal growth inhibitor II, is a prime example of such a competitive tool. uniprot.org This protein has a defined biological role in inhibiting the growth of Neisseria gonorrhoeae. uniprot.orgnih.gov The mechanism of action involves targeting the cytoplasmic membrane of gonococcal cells, which leads to cytoplasmic leakage and cell death. nih.gov
The production of a specific inhibitor of N. gonorrhoeae strongly suggests that this compound plays a significant role in the niche adaptation of S. haemolyticus, particularly within the human urogenital tract, a niche where both bacteria can be found. By inhibiting the growth of a potential competitor, S. haemolyticus can more effectively colonize and persist in this environment. This competitive advantage is a clear illustration of how the production of specific antimicrobial proteins contributes to the ecological success and niche adaptation of the organism.
In addition to its anti-gonococcal activity, this compound also exhibits hemolytic activity, which can be a virulence factor in opportunistic infections. uniprot.orgnih.gov This dual functionality underscores the protein's role in both microbial competition and pathogenesis, further contributing to the adaptability of S. haemolyticus. The ability to produce such toxins is a key factor that allows this bacterium to transition from a harmless commensal to an opportunistic pathogen when the host's defenses are compromised. mdpi.com
The table below summarizes the known ecological niches of Staphylococcus haemolyticus and the adaptive advantages conferred by its genomic features and the production of antimicrobial proteins like this compound.
| Ecological Niche | Adaptive Mechanisms of Staphylococcus haemolyticus | Role of this compound |
| Human Skin Flora | Commensal lifestyle, competition with other skin microbes. | Contributes to microbial competition, helping to maintain its population. |
| Urogenital Tract | Competition with resident and transient microflora. | Specifically inhibits the growth of Neisseria gonorrhoeae, securing a niche. |
| Hospital Environments | Opportunistic pathogen, high antibiotic pressure. | Genomic plasticity allows for acquisition of antibiotic resistance. Hemolytic activity may contribute to virulence. |
| Domestic Animals | Commensal colonization on skin and mucous membranes. | Similar role in microbial competition as on human skin. |
| Plant Endophyte (Rice Seeds) | Symbiotic or commensal relationship with the plant host. | Genomic variations, such as specific gene clusters, indicate adaptation to the plant environment. The specific role of this compound in this niche is not yet fully understood. |
Methodologies for the Scientific Investigation of Antibacterial Protein 2
In Vitro Assays for Assessing Antibacterial Activity
Initial characterization of Antibacterial protein 2 involves a suite of in vitro assays designed to quantify its antibacterial potency and spectrum. These assays provide foundational data on which bacterial species are susceptible and the concentrations at which the protein is effective.
A primary method is the broth microdilution assay , which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.comnih.gov A related metric, the Minimum Bactericidal Concentration (MBC), is the lowest concentration that results in microbial death. nih.gov For example, the antibacterial peptide NZ2114 demonstrated potent activity against S. pseudintermedius with an MIC of 0.23 µM, which was superior to conventional antibiotics like mupirocin (B1676865) and lincomycin. mdpi.com
Another common technique is the agar (B569324) well diffusion assay . In this method, a standardized inoculum of bacteria is spread over an agar plate, and wells are created in the agar. nih.gov The wells are then filled with the antibacterial protein solution, and the plate is incubated. The protein diffuses into the agar, and if it is effective against the bacteria, a clear "zone of inhibition" will appear around the well where bacterial growth has been prevented. The diameter of this zone is proportional to the protein's activity. nih.gov
To investigate the mechanism of action, membrane permeability assays are often employed. The SYTOX Green assay, for instance, uses a fluorescent dye that cannot penetrate the intact membranes of living bacteria. If this compound disrupts the bacterial membrane, the dye can enter the cell, bind to nucleic acids, and fluoresce brightly. This increase in fluorescence provides a quantitative measure of membrane damage. nih.gov
Table 1: Representative Data from In Vitro Antibacterial Assays
| Assay Type | Target Organism | Parameter Measured | Example Result | Reference |
|---|---|---|---|---|
| Broth Microdilution | Staphylococcus aureus | MIC | 2-4 µM | nih.gov |
| Broth Microdilution | Pseudomonas aeruginosa | MIC | 2-4 µM | nih.gov |
| Broth Microdilution | S. pseudintermedius | MIC | 0.23 µM | mdpi.com |
| Agar Well Diffusion | Proteus vulgaris | Zone of Inhibition | 17 mm | nih.gov |
| Membrane Permeability | MRSA | Fluorescence Intensity | Increased permeability at 2x MIC | nih.gov |
Strategies for Recombinant Expression and Protein Purification
To obtain the large quantities of pure this compound required for detailed study, recombinant expression systems are indispensable. nih.gov The gene encoding the protein is cloned into an expression vector, which is then introduced into a host organism, typically the bacterium Escherichia coli, due to its rapid growth and well-understood genetics. mdpi.comyoutube.com
A common strategy is fusion protein expression , where the antibacterial protein's gene is linked to the gene of a larger, more stable "partner" protein. mdpi.commdpi.com This approach can prevent the potential toxicity of the antibacterial peptide to the host cell, increase its solubility, and simplify the purification process. mdpi.com Commonly used fusion partners include Small Ubiquitin-like Modifier (SUMO) and Glutathione (B108866) S-transferase (GST). mdpi.commdpi.com The SUMO fusion system is particularly effective because it can be specifically cleaved by a SUMO protease, allowing the recombinant protein to be released with its native N-terminus, which is often critical for activity. mdpi.com
Following expression, the bacterial cells are lysed, and the protein is purified. Affinity chromatography is a powerful and widely used purification technique. nih.gov If the fusion protein includes a polyhistidine tag (His-tag), the cell lysate can be passed over a column containing nickel-nitrilotriacetic acid (Ni-NTA) resin. mdpi.com The His-tag binds tightly to the nickel, immobilizing the fusion protein on the column, while other cellular proteins are washed away. The purified fusion protein is then eluted from the column. youtube.com After cleavage to remove the fusion partner, the final pure this compound can be obtained. nih.govmdpi.com The purity of the final product is typically assessed using SDS-PAGE, which separates proteins by size. youtube.com
Table 2: Common Fusion Partners for Recombinant Antimicrobial Peptide Expression
| Fusion Partner | Host System | Key Advantages | Reference |
|---|---|---|---|
| SUMO (Small Ubiquitin-like Modifier) | E. coli | Enhances solubility and stability; allows for specific cleavage to yield a native N-terminus. | mdpi.com |
| GST (Glutathione S-transferase) | E. coli | Increases solubility; allows for purification via glutathione affinity chromatography. | mdpi.com |
| CBM3 (Carbohydrate-Binding Module) | E. coli | Can facilitate proper folding and purification. | nih.gov |
| pET Vector System | E. coli | Provides strong, inducible expression under the control of a T7 promoter. | mdpi.comnih.gov |
Genetic Engineering Techniques for Functional Dissection
To understand which parts of this compound are essential for its function, researchers utilize genetic engineering techniques to make precise changes to its DNA sequence. wikipedia.org
Site-directed mutagenesis is a key technique used to substitute, insert, or delete specific amino acids in the protein's sequence. wikipedia.orgspringernature.com This is achieved by using synthetic DNA primers containing the desired mutation in a polymerase chain reaction (PCR) to amplify the entire plasmid containing the gene. neb.com By changing a single amino acid—for example, replacing a non-polar residue with a charged one—scientists can investigate the role of that specific residue in the protein's structure, stability, or its interaction with bacterial targets. wikipedia.orgbio-protocol.org
Gene knockouts or gene disruption techniques are used to study the protein's function in its native biological context, if applicable. nih.govnih.gov By deleting the gene for this compound from its original organism, researchers can observe the resulting changes in the organism's phenotype. nih.gov For instance, if the organism becomes less competitive against other microbes, it would suggest the protein plays a role in defense. Modern methods like Red homologous recombination and CRISPR/Cas systems have become powerful tools for creating targeted gene knockouts in bacteria. nih.gov CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9) protein, can be used to specifically reduce the expression of the target gene rather than deleting it entirely, which is particularly useful for studying essential genes. asm.orgcreative-biogene.com
Table 3: Genetic Engineering Techniques for Functional Analysis
| Technique | Purpose | General Method | Key Outcome | Reference |
|---|---|---|---|---|
| Site-Directed Mutagenesis | Investigate the role of specific amino acids. | Use of custom primers with desired mutations in a PCR reaction to alter the gene sequence. | Reveals which residues are critical for antibacterial activity or protein stability. | wikipedia.orgneb.com |
| Gene Knockout | Determine the protein's overall function in its native organism. | Deletion of the target gene from the chromosome using methods like homologous recombination or CRISPR/Cas9. | Elucidates the protein's role in bacterial physiology, virulence, or defense. | nih.govnih.gov |
| CRISPRi (interference) | Reduce the expression of a target gene, especially essential genes. | A guide RNA directs a catalytically inactive Cas9 (dCas9) to the gene, blocking transcription. | Allows for the study of essential genes whose complete knockout would be lethal. | asm.orgcreative-biogene.com |
Microscopic Imaging Techniques for Subcellular Localization and Target Visualization
High-resolution microscopy techniques are vital for visualizing where this compound is located within bacterial cells and for observing the morphological changes it induces. nih.gov
Table 4: Common Fluorescent Probes and Their Applications in Studying Antibacterial Proteins
| Probe/Method | Target | Application | Reference |
|---|---|---|---|
| Green Fluorescent Protein (GFP) Fusion | The antibacterial protein itself | Tracks the subcellular localization and dynamics of the protein in live cells. | nih.gov |
| SYTOX Green | Nucleic Acids (in membrane-compromised cells) | Quantifies bacterial membrane permeabilization caused by the protein. | nih.gov |
| FM4-64 | Cell Membrane | Visualizes changes in bacterial cell morphology and membrane integrity. | nih.gov |
| Fluorescent D-amino acids (FDAA) | Peptidoglycan | Labels the cell wall to observe defects in cell wall synthesis or remodeling. | jove.com |
Computational Modeling and Simulation for Structure-Function Predictions
Computational approaches are increasingly used to complement experimental work by predicting the structure of this compound and modeling its interactions with bacterial targets. These in silico methods can guide experimental design and provide mechanistic insights that are difficult to obtain through laboratory techniques alone. mdpi.com
Structure prediction tools, such as AlphaFold2 and Rosetta, can generate highly accurate three-dimensional models of this compound based on its amino acid sequence. acs.org Understanding the 3D structure is crucial for hypothesizing how the protein functions. For example, the arrangement of charged and hydrophobic residues can suggest how it might interact with and disrupt a bacterial membrane.
Molecular docking is a computational technique used to predict how a protein might bind to a specific target molecule, such as a bacterial enzyme or a component of the cell wall. mdpi.com This can help identify potential mechanisms of action beyond simple membrane disruption. For instance, docking studies can evaluate whether the protein could inhibit crucial enzymes involved in cell wall biosynthesis, like penicillin-binding proteins (PBPs). mdpi.com
Molecular dynamics (MD) simulations provide a way to study the movement and interaction of the protein with its environment over time. nih.gov Researchers can run simulations of this compound in the presence of a model bacterial membrane to visualize how it inserts into the lipid bilayer and forms pores. These simulations can reveal atomic-level details of the protein's mechanism and help explain the results of experimental assays. nih.gov
Table 5: Computational Approaches for Analyzing this compound
| Methodology | Primary Goal | Example Software/Algorithm | Information Gained | Reference |
|---|---|---|---|---|
| 3D Structure Prediction | Predict the three-dimensional shape of the protein from its amino acid sequence. | AlphaFold2, I-TASSER, Rosetta | Provides a structural model to guide functional hypotheses. | acs.org |
| Molecular Docking | Predict the binding orientation of the protein to a specific bacterial target. | AutoDock Vina | Identifies potential intracellular targets and binding modes. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulate the physical movements of the protein and its interaction with its environment. | GROMACS, AMBER | Reveals dynamic behavior, such as membrane insertion, pore formation, and conformational changes. | nih.gov |
| Machine Learning Models | Design new peptide sequences with predicted antimicrobial activity. | Long short-term memory (LSTM) models | Generates novel peptide candidates with potentially enhanced efficacy. | nih.gov |
Emerging Research Avenues and Future Outlook for Antibacterial Protein 2 Studies
Identification of Novel Biological Functions and Regulatory Networks
While the primary function of Antibacterial protein 2 is to combat bacterial pathogens, emerging research is uncovering a host of secondary roles and the complex networks that regulate its activity. These investigations are revealing that its biological significance is far more nuanced than previously understood. Beyond its direct antimicrobial actions, this compound is implicated in a variety of biological processes, including immune modulation, anti-inflammatory responses, and wound healing. nih.govnih.govwikipedia.org
Recent studies have demonstrated that some antimicrobial peptides (AMPs) can suppress pathogen growth, enhance host immunological functions, and improve intestinal health. mdpi.com For instance, the novel peptide PA-Win2 has been shown to possess dual antibacterial and anti-biofilm capabilities. mdpi.com It functions by depolarizing the bacterial cytoplasmic membrane and altering the expression of genes associated with bacterial survival. mdpi.com
Understanding the regulatory networks that control the expression and activity of proteins like this compound is a critical area of research. In bacteria, two-component regulatory systems (TCSs) act as key sensory pathways that allow microbes to adapt to environmental signals, including the presence of antimicrobial agents. nih.govasm.org These systems can sense antibiotics and regulate genes associated with resistance, representing a crucial aspect of the bacterial response. nih.gov In organisms that produce these peptides, their expression is often a vital part of the innate immune system, defending the host against a wide spectrum of invading pathogens. nih.gov The intricate regulatory networks in bacteria involve a dynamic interplay of various proteins that together dictate gene expression profiles, presenting a complex system for researchers to decipher. oup.com
Table 1: Novel Biological Functions Associated with Antimicrobial Peptides
| Biological Function | Description |
|---|---|
| Immunomodulation | Alters host gene expression, acts as a chemokine, and modulates the responses of immune cells to help clear infection. wikipedia.org |
| Anti-biofilm Activity | Inhibits the formation of bacterial biofilms and can degrade pre-formed biofilms, a key factor in persistent infections. mdpi.com |
| Anti-inflammatory | Can inhibit the production of pro-inflammatory cytokines, helping to prevent excessive inflammation during an immune response. wikipedia.orgmdpi.com |
Integration with Advanced Multi-Omics and Systems Biology Platforms
The complexity of this compound's interactions within biological systems necessitates a holistic approach. Modern research is increasingly integrating multi-omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of its function and effects. nih.govnih.gov This systems biology approach allows for the study of the complex interactions between DNA, RNA, proteins, and metabolites to understand how biological systems operate and respond to stimuli like an antimicrobial peptide. nih.govacs.org
By employing these technologies, researchers can gain fundamental insights into the physiological basis of antimicrobial action and resistance. nih.gov For example, multi-omics can be used to analyze how pathogens adapt at a molecular level to hostile environments, providing a deeper understanding of bacterial virulence. portlandpress.com Integrating these vast datasets helps to generate testable hypotheses and construct predictive models of bacterial responses to new antimicrobial compounds. nih.gov This approach is critical for identifying novel drug targets and understanding the intricate networks that underlie antibiotic tolerance and resistance. portlandpress.combiorxiv.org
Potential for Biotechnological Applications (excluding clinical human applications)
The unique properties of this compound make it a promising candidate for various biotechnological applications outside of human clinical use. Its potent and specific activity is being explored for the development of new tools for research and for sustainable strategies in animal and agricultural health.
In a laboratory setting, well-characterized antimicrobial peptides serve as valuable research reagents. Synthetic peptides with high antimicrobial activity can be used as primary components in research compositions. google.com For example, a synthesized version of this compound could function as a positive control in antimicrobial susceptibility testing or in assays designed to screen for new antimicrobial compounds. Furthermore, its specific mechanism of action, such as membrane disruption, makes it a useful tool for studying the integrity and function of bacterial cell membranes. mdpi.com The development of such specialized reagents is supported by companies that provide custom services and kits for researchers exploring gene function and protein activity. takarabio.com
One of the most significant areas of application for this compound is in animal health and agriculture. There is a pressing need for alternatives to conventional antibiotics in livestock farming to combat the rise of antibiotic resistance. mdpi.comfrontiersin.org Antimicrobial peptides are being actively investigated for use in livestock, including poultry, pigs, and ruminants. nutrinews.comresearchgate.net
When used as feed additives, these peptides can help promote gut health, enhance nutrient absorption, and improve the immune response in animals. researchgate.net Studies have shown that specific AMPs are effective against pathogens relevant to veterinary medicine. For example, bacteriocins have demonstrated antimicrobial potential against Staphylococcus species isolated from cases of bovine mastitis. frontiersin.org Similarly, peptides like Lingual Antimicrobial Peptide (LAP), first found in the bovine tongue, exhibit broad-spectrum activity against various microorganisms. mdpi.com The development of new antimicrobials based on natural peptides for livestock can help reduce the reliance on traditional antibiotics, thereby mitigating risks to both animal and human health. nutrinews.com
Table 2: Examples of Antimicrobial Peptides in Animal Health Applications
| Peptide/Protein | Application Area | Target Pathogens/Effects |
|---|---|---|
| Defensins | General Livestock | Activity against bacteria, some fungi, and protozoa; immunomodulation. nutrinews.com |
| Nisin | Bovine Health | Effective against antibiotic-resistant Staphylococcus spp. causing bovine mastitis. frontiersin.org |
| Lingual Antimicrobial Peptide (LAP) | Cattle | Broad-spectrum activity against Gram-positive and Gram-negative microbes. mdpi.com |
Addressing Critical Gaps and Unresolved Questions in Current Research
Despite significant progress, several critical gaps and unresolved questions remain in the study of this compound and similar antimicrobial peptides. Addressing these challenges is essential for realizing their full biotechnological potential. A primary challenge is the incomplete understanding of the precise molecular mechanisms by which these peptides kill microbes. researchgate.netnih.gov While membrane permeabilization is a known frequent target, the exact process is not fully captured by current models, which represents a bottleneck in the rational design of new and more potent AMPs. wikipedia.orgnih.gov
Other significant hurdles include the potential for toxicity at high concentrations and poor stability under certain conditions, which can limit practical applications. nih.govnih.gov Although AMPs are thought to be less prone to inducing resistance, the mechanisms by which bacteria might develop resistance to them are not fully understood and require further investigation. researchgate.net Furthermore, there is a knowledge gap concerning the correlation between the environmental presence of antimicrobial substances and the broader spread of antimicrobial resistance genes. nih.gov Answering these fundamental questions will be crucial for the successful development and sustainable application of antimicrobial peptides in the future. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| PA-Win2 |
| Defensins |
| Lingual Antimicrobial Peptide (LAP) |
| Tracheal Antimicrobial Peptide (TAP) |
Q & A
Q. What standardized assays are used to assess the antibacterial activity of Antibacterial Protein 2, and how are they interpreted?
To evaluate antibacterial efficacy, researchers commonly employ:
- Membrane leakage assays : Measure nucleic acid (260 nm) and protein (280 nm) release from bacterial cells. A 260/280 nm absorbance ratio <1.0 indicates mixed leakage (non-pure DNA/protein), suggesting membrane disruption .
- Minimum Inhibitory Concentration (MIC) tests : Determine the lowest protein concentration inhibiting bacterial growth (e.g., against L. monocytogenes, S. aureus, E. coli). Results are validated via colony-forming unit (CFU) counts or optical density .
- Zone of Inhibition assays : Quantify bacterial growth suppression on agar plates. Larger zones correlate with higher potency .
Q. What methodologies are recommended for recombinant production of this compound in bacterial systems?
Key steps include:
- Gene isolation : Use restriction enzymes (e.g., EcoRI, BamHI) to excise the target gene, creating sticky ends for plasmid insertion .
- Plasmid construction : Ligate the gene into a bacterial vector (e.g., pET) using DNA ligase, ensuring promoter compatibility (e.g., T7) .
- Expression optimization : Induce protein production with IPTG, followed by purification via affinity chromatography (e.g., His-tag systems) .
- Validation : Confirm protein identity via SDS-PAGE, Western blotting, or mass spectrometry .
Q. How can researchers validate antibody specificity for detecting this compound in experimental models?
- Cross-reactivity checks : Use knockout cell lines or siRNA-mediated protein silencing to confirm signal absence in negative controls .
- Database validation : Cross-reference antibody data with UniProt or Human Proteinpedia for reliability scores and staining patterns .
- Secondary antibody optimization : Select species/isotype-matched conjugates (e.g., anti-rabbit IgG-HRP) to minimize background noise .
Q. Where can researchers access existing structural and functional data on this compound?
- UniProt : Provides protein sequences, domains, and post-translational modifications .
- Human Proteinpedia : Offers tissue-specific expression data and immunohistochemistry results .
- Antibacterial Protein Databases : Specialized repositories (e.g., APD3) catalog mechanisms, spectra of activity, and 3D structures .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the production of this compound in fermentation systems?
- Experimental design : Use Box-Behnken RSM to model interactions between variables (e.g., substrate concentration, pH, temperature). For example, Bacillus SNGC achieved maximal antioxidant/antibacterial hydrolysate yield at 30% meat substrate, 2% sucrose, 48h fermentation .
- Validation : Confirm model accuracy via ANOVA and lack-of-fit tests. Prioritize conditions balancing yield and bioactivity .
Q. What advanced techniques elucidate the mechanism of this compound-induced bacterial membrane disruption?
- Fluorescence assays : Use propidium iodide (PI) uptake to quantify membrane permeability in real-time .
- Electron microscopy : Visualize ultrastructural damage (e.g., pore formation, lysis) in treated bacterial cells .
- Metabolite profiling : Track leakage of ATP, K+, or other cytosolic components via LC-MS .
Q. How do host factors (e.g., nutritional status) influence the efficacy of this compound in clinical settings?
- Clinical correlation : In ICU patients, innate antibacterial gene expression (e.g., TRAF6, HMGB1) correlates with malnutrition markers (albumin, C-reactive protein). Use real-time PCR to quantify gene expression alongside nutritional indices (NRS 2002 scale) .
- Mechanistic studies : Employ co-culture models to test how serum from malnourished patients modulates protein activity against pathogens .
Q. What rationale supports targeting RNA polymerase over ribosomes for novel antibacterial protein design?
- Resistance avoidance : RNA polymerase inhibitors (e.g., Microcin J25) are less prone to resistance compared to ribosomal-targeting antibiotics (e.g., tetracyclines) .
- Mechanistic specificity : RNA polymerase inhibitors block transcription elongation irreversibly, unlike reversible ribosomal binding .
- Validation : Compare mutant bacterial strains (RNA polymerase vs. ribosomal mutations) for susceptibility shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
